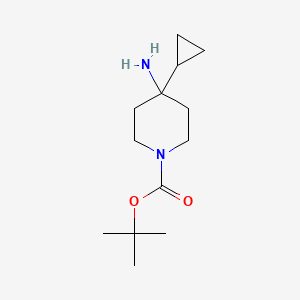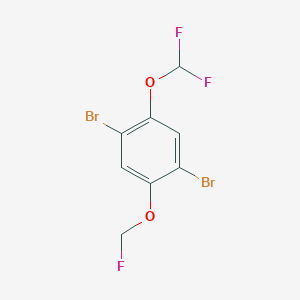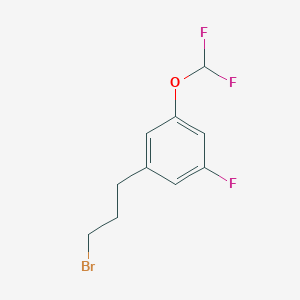
(5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boronic acid group attached to a pyridine ring substituted with a tert-butoxycarbonyl-protected amino group and a methyl group. The presence of the boronic acid group makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyridine ring, which is substituted with a tert-butoxycarbonyl-protected amino group and a methyl group.
Boronic Acid Introduction: The boronic acid group is introduced through a reaction with a suitable boron-containing reagent, such as bis(pinacolato)diboron, under catalytic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
(5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can undergo reduction reactions to form corresponding boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Boranes.
Substitution: Various biaryl compounds or other carbon-carbon bonded products.
Applications De Recherche Scientifique
(5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which (5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and drug design. The tert-butoxycarbonyl-protected amino group provides stability and prevents unwanted side reactions during chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(N-Boc-amino)phenylboronic acid: Similar structure with a phenyl ring instead of a pyridine ring.
4-tert-Butylphenylboronic acid: Contains a tert-butyl group attached to a phenyl ring with a boronic acid group.
Bis(pinacolato)diboron: A common boron-containing reagent used in the synthesis of boronic acids.
Uniqueness
(5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid is unique due to its combination of a pyridine ring, a tert-butoxycarbonyl-protected amino group, and a boronic acid group. This unique structure provides specific reactivity and stability, making it a valuable compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C11H17BN2O4 |
|---|---|
Poids moléculaire |
252.08 g/mol |
Nom IUPAC |
[4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H17BN2O4/c1-7-8(12(16)17)5-13-6-9(7)14-10(15)18-11(2,3)4/h5-6,16-17H,1-4H3,(H,14,15) |
Clé InChI |
ZKENHXQVYOGAKI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=CC(=C1C)NC(=O)OC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B14045617.png)



![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-](/img/structure/B14045642.png)
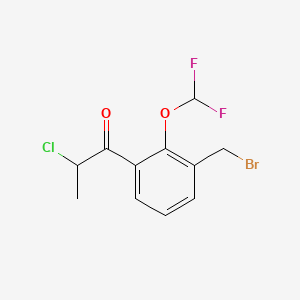
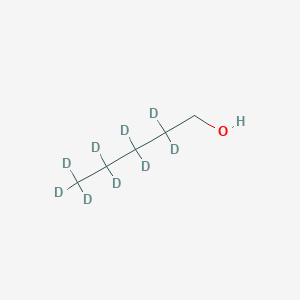

![Tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B14045659.png)
